Lewis X tetraose-N-acetyl-propargyl is a complex carbohydrate compound that belongs to the class of glycosylated molecules, specifically fucosylated oligosaccharides. This compound is a derivative of Lewis X, which is a tetrasaccharide known for its significant biological roles, including cell adhesion and recognition processes in various physiological contexts. The incorporation of the propargyl group enhances its chemical reactivity, making it a valuable target for synthetic and medicinal chemistry.
Lewis X tetraose-N-acetyl-propargyl can be derived from natural sources or synthesized through various chemical methods. Its structural components typically include N-acetylglucosamine, galactose, and fucose residues, which are common in human milk oligosaccharides and other glycan structures found in biological systems. These components can be sourced from natural polysaccharides or synthesized using carbohydrate chemistry techniques.
Lewis X tetraose-N-acetyl-propargyl is classified as:
The synthesis of Lewis X tetraose-N-acetyl-propargyl typically involves several key methodologies:
The synthesis often requires careful monitoring through techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to ensure purity and confirm the formation of desired products.
Lewis X tetraose-N-acetyl-propargyl consists of four sugar units with specific linkages:
Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly used to elucidate the structure of Lewis X tetraose-N-acetyl-propargyl. Characteristic peaks in NMR spectra can indicate the presence of specific functional groups and confirm structural integrity.
Lewis X tetraose-N-acetyl-propargyl can undergo various chemical reactions due to its functional groups:
Reactions are typically carried out under controlled conditions to optimize yields and minimize by-products. Reaction conditions such as temperature, solvent choice, and catalyst presence are crucial for successful outcomes.
The biological activity of Lewis X tetraose-N-acetyl-propargyl is primarily attributed to its ability to mimic natural ligands involved in cell-cell interactions:
Studies have shown that modifications to Lewis X structures can significantly impact their binding affinities and biological activities, highlighting the importance of precise structural features .
Relevant analyses such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can provide insights into thermal stability and degradation patterns.
Lewis X tetraose-N-acetyl-propargyl has several scientific applications:
The Leˣ tetraose core is defined by a conserved tetrasaccharide sequence: Galactose (β1-4)-linked to N-acetylglucosamine (GlcNAc), which is further α1-3-fucosylated at the GlcNAc residue, and terminated by a β1-3-linked galactose at the reducing end [6] [7]. This architecture creates a unique topological scaffold where the terminal galactose and fucose residues form a branched, non-linear structure. The fucose residue projects perpendicularly from the galactose-GlcNAc axis, creating a hydrophobic patch critical for protein recognition. The GlcNAc’s N-acetyl group stabilizes the conformation via intramolecular hydrogen bonding with the fucose O4 atom, while the β1-3 galactose linkage introduces flexibility at the reducing end [7].
The N-acetyl-propargyl derivative modifies the Leˣ tetraose by replacing the reducing-end galactose’s anomeric hydroxyl group with a propargyl glycoside (–O–CH₂–C≡CH) [5]. This alkynyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming a stable 1,2,3-triazole linkage with azide-functionalized probes. The propargyl spacer length (3-5 Å) positions the alkyne moiety away from the glycan’s binding epitope, minimizing steric interference with lectin interactions. This modification retains the solution conformation of native Leˣ, as confirmed by NMR studies showing identical chemical shifts for residues proximal to the non-reducing end [5].
Leˣ derivatives exhibit distinct biological activities governed by subtle structural differences:
Table 1: Structural and Functional Comparison of Leˣ Derivatives
Glycoform | Key Structural Feature | Primary Receptor Target | Biological Context |
---|---|---|---|
Lewis X (Leˣ) | Galβ1-4(Fucα1-3)GlcNAcβ1-3Gal | DC-SIGN, CD15 | Embryogenesis, immune regulation |
Sialyl-Lewis X (sLeˣ) | Neu5Acα2-3Galβ1-4(Fucα1-3)GlcNAc | E-selectin, P-selectin | Leukocyte trafficking |
Lewis A (Leᵃ) | Galβ1-3(Fucα1-4)GlcNAc | Anti-Leᵃ antibodies | Cancer biomarker |
Lewis B (Leᵇ) | Fucα1-2Galβ1-3(Fucα1-4)GlcNAc | Helicobacter pylori adhesin | Gastric infection |
The N-acetyl-propargyl modification at the reducing end minimally perturbs Leˣ’s protein-binding affinity. Fluorescence polarization assays with DC-SIGN demonstrate a Kd of 18.3 ± 0.9 μM for Leˣ-N-acetyl-propargyl, compared to 16.7 ± 1.2 μM for native Leˣ [2] [5]. This <10% variation arises because the propargyl group is distal to the non-reducing end epitope where lectins bind. However, in glycoconjugates like Leˣ-OVA (ovalbumin), multivalent presentation amplifies affinity through the glycoside cluster effect. SPR data show a 100-fold higher avidity (Kd = 0.11 μM) for neoglycoproteins with ≥20 Leˣ-N-acetyl-propargyl residues per protein [5] [6].
Table 2: Binding Affinities of Leˣ-N-Acetyl-Propargyl with Select Lectins
Lectin | Kd (Native Leˣ) | Kd (Leˣ-N-Acetyl-Propargyl) | Assay Method |
---|---|---|---|
DC-SIGN | 16.7 ± 1.2 μM | 18.3 ± 0.9 μM | Fluorescence polarization |
CD15 (Anti-Leˣ) | 8.4 ± 0.7 μM | 9.1 ± 0.5 μM | SPR |
Galectin-3 | 32.5 ± 2.1 μM | 35.8 ± 1.8 μM | ITC |
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